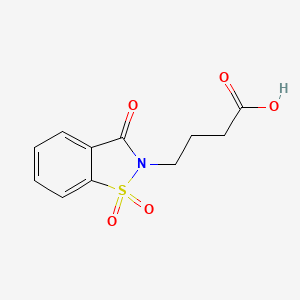![molecular formula C17H18BrClN4 B2948685 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1795438-63-9](/img/structure/B2948685.png)
1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is a complex organic compound with a significant array of chemical properties and applications. With its multiple functional groups, the compound possesses notable reactivity, making it an intriguing subject of study in various fields of research, particularly in chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine, one common route involves a multi-step process. Initial steps generally include the synthesis of the pyrazole ring by reacting 4-chlorophenylhydrazine with an appropriate alkyne under acidic conditions to form the 3-(4-chlorophenyl)-1H-pyrazole. Subsequent bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS). The brominated pyrazole is then reacted with formaldehyde and piperazine to form the desired compound. Industrial Production Methods: In an industrial setting, the synthesis would likely involve optimized conditions with large-scale reactors, controlled temperatures, and possibly continuous flow techniques to enhance efficiency and yield. Solvents such as ethanol or dimethyl sulfoxide (DMSO) could be employed to ensure proper dissolution and reactivity of intermediates.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: Potentially via strong oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitutions may occur due to the presence of halogens and reactive positions on the pyrazole and piperazine rings. Common Reagents and Conditions Used in These Reactions: Common reagents include halogenating agents, reductive catalysts, and solvents like dichloromethane or acetonitrile. Conditions vary but often involve room or elevated temperatures and specific pH environments to drive the reactions. Major Products Formed from These Reactions: Major products include various substitution derivatives depending on the reacting nucleophile, oxidized intermediates, and reduced forms of the pyrazole and piperazine rings.
Scientific Research Applications
Chemistry: This compound's reactivity makes it valuable for studying reaction mechanisms, testing new synthetic routes, and developing novel derivatives with enhanced properties. Biology: In biological research, it may serve as a ligand for studying interactions with proteins or enzymes, potentially leading to new insights in enzymology or signal transduction pathways. Medicine: In medicinal chemistry, its derivatives might exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development studies. Industry: Industrially, it can be employed in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.
Mechanism of Action
The compound's mechanism of action depends on its biological target. In a hypothetical scenario where it functions as a drug, it may bind to a specific enzyme or receptor, altering its activity through inhibition or activation. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with the compound disrupting or enhancing normal cellular pathways.
Comparison with Similar Compounds
When compared to other similar compounds, such as different substituted pyrazoles or piperazines, 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine stands out due to its unique substitution pattern and combination of functional groups, which may impart distinct physicochemical properties and biological activities. Similar compounds might include:
1-{[4-fluoro-3-(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
1-{[4-iodo-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine
Properties
IUPAC Name |
1-[[4-bromo-3-(4-chlorophenyl)pyrazol-1-yl]methyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN4/c1-2-7-21-8-10-22(11-9-21)13-23-12-16(18)17(20-23)14-3-5-15(19)6-4-14/h1,3-6,12H,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQAAULUIGAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
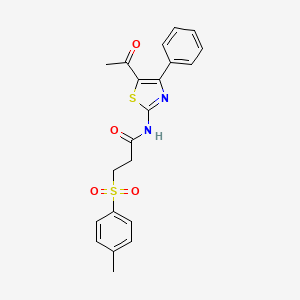
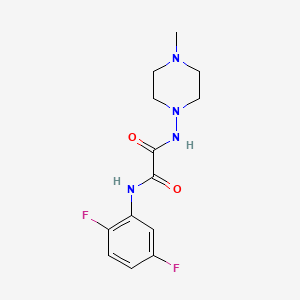
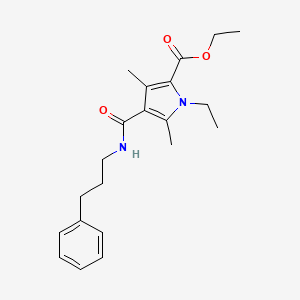
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
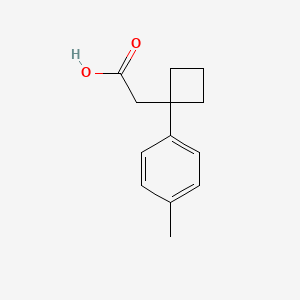
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
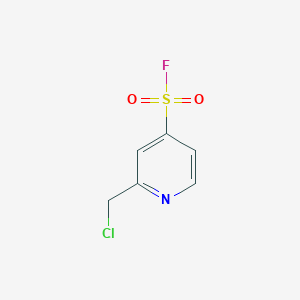
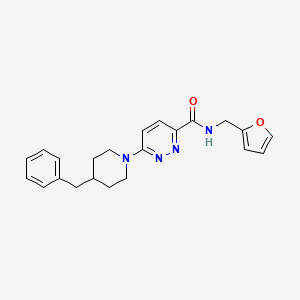
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2948619.png)
![N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2948621.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)
